![molecular formula C11H8ClNO2 B1398674 5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde CAS No. 1208081-07-5](/img/structure/B1398674.png)
5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde
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Overview
Description
5-(4-Chlorophenyl)-3-methylisoxazole-4-carbaldehyde (CMIC) is a chemical compound that belongs to the isoxazole family. It has been widely used in scientific research due to its unique properties and potential applications in various fields. The purpose of
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, leading to the creation of heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
- It serves as a precursor in synthesizing new pyrazole derivatives, with its crystal structure determined by X-ray diffraction methods, revealing significant insights into its molecular conformation (Xu & Shi, 2011).
- The compound has been utilized to synthesize reduced 3,4'-bipyrazoles from a simple pyrazole precursor, demonstrating its versatility in generating novel molecular structures (Cuartas et al., 2017).
Heterocyclic Synthesis
- A comprehensive survey on the method of preparation and chemical reactivity of this compound shows its importance as an intermediate for synthesizing a variety of heterocyclic systems (Gouda et al., 2016).
- Research has explored the protection of 3-hydroxyisoxazoles, leading to the efficient synthesis of 3-alkoxyisoxazole-5-carbaldehydes, which are versatile intermediates in routes to CNS-active amino acids (Riess et al., 1998).
Pharmaceutical Research
- The compound has been used in the preparation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, highlighting its potential in pharmaceutical research (Khalifa et al., 2017).
Advanced Material Synthesis
- It plays a role in the synthesis of a series of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives, which are important for advanced material research, particularly in developing new organic fluorescent and semiconductor materials (Pourmousavi et al., 2018).
Mechanism of Action
properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZOBCJHUQONNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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